
3,5-Dichlorophenyl isothiocyanate
Overview
Description
3,5-Dichlorophenyl isothiocyanate (CAS 6590-93-8) is an organosulfur compound with the molecular formula C₇H₃Cl₂NS and a molecular weight of 204.08 g/mol. It features two chlorine substituents at the 3- and 5-positions of the benzene ring and a reactive isothiocyanate (-N=C=S) group. Key physical properties include a melting point of 47–50°C, boiling point of 274°C, and a logP (lipophilicity) value of 3.728 . It is moisture-sensitive and classified as corrosive (Hazard Class 8), requiring careful handling .
This compound is widely used in organic synthesis, particularly in the preparation of heterocycles such as imidazolidinones, thiazolo-pyridines, and thioureas, which have applications in medicinal chemistry and materials science .
Preparation Methods
Phosgene-Based Synthesis and Purification Process
Overview:
The classical and industrially relevant method for preparing 3,5-dichlorophenyl isothiocyanate involves the phosgene-mediated conversion of 3,5-dichloroaniline. This method typically proceeds via the formation of 3,5-dichlorophenyl isocyanate intermediates, which can be further converted or purified to yield the isothiocyanate.
- The synthesis involves a photochemical reaction where phosgene is reacted with 3,5-dichloroaniline to produce 3,5-dichlorophenyl isocyanate.
- The crude photochemical liquid is subjected to a multi-stage purification process involving:
- Dephosgene tower: Removes residual phosgene gas under micro-positive pressure with reflux ratios between 3.5 and 6 (preferably 4.5-5.5), and theoretical plates between 8 and 15 (preferably 10-12).
- First and second desolventization towers: Remove solvents from the crude product.
- Product refining tower: Further purifies the desolvated crude product to obtain analytically qualified 3,5-dichlorophenyl isocyanate.
- The solvent recovered is stored temporarily and purified to remove phosgene before reuse, enhancing environmental friendliness and cost efficiency.
- The entire process is characterized by simplicity, high production efficiency, low energy consumption, and high purity of the final product.
Process Flow Diagram Components:
Unit | Function |
---|---|
Dephosgene Tower | Removal of phosgene gas |
1st Desolventization Tower | Removal of bulk solvent |
2nd Desolventization Tower | Further solvent removal |
Product Refining Tower | Final purification of product |
Solvent Storage Tank | Temporary solvent holding |
Solvent Refining Tower | Solvent purification |
- High purity product suitable for further synthetic applications.
- Environmentally friendly due to solvent and phosgene recovery.
- Cost-effective and scalable for industrial production.
Reference: Patent CN104529824B details this process with specific operational parameters and a schematic flow diagram.
One-Pot Synthesis from 3,5-Dichloroaniline via Dithiocarbamate Intermediate
Overview:
An alternative and more recent method involves the in situ generation of dithiocarbamate salts from the corresponding amine (3,5-dichloroaniline) by reaction with carbon disulfide (CS₂), followed by desulfurylation to yield the isothiocyanate.
- 3,5-Dichloroaniline is reacted with CS₂ in the presence of a base (e.g., NaOH) in aqueous or mixed solvents to form the corresponding dithiocarbamate salt.
- The dithiocarbamate intermediate is then treated with a desulfurylation reagent such as cyanuric chloride (TCT) to eliminate sulfur and form this compound.
- Reaction conditions such as temperature, solvent composition, and reagent stoichiometry are optimized to maximize yield and purity.
Reaction Conditions and Yields:
Parameter | Condition | Notes |
---|---|---|
Amine substrate | 3,5-Dichloroaniline | Electron-deficient arylamine |
Base | NaOH (1 equiv) | Facilitates dithiocarbamate formation |
CS₂ | 2-3 equiv | Stoichiometric excess for complete conversion |
Solvent | DMF/water mixture (1:4) | Enhances solubility and reaction rate |
Temperature | Room temperature to 40 °C | Higher temperatures increase rate but may produce impurities |
Desulfurylation reagent | Cyanuric chloride (0.5 equiv) | Added dropwise at 0 °C |
Reaction time | 0.5 - 20 hours | Dependent on substrate and conditions |
Yield | Up to 70% isolated yield | Varies with conditions |
- Facile and one-pot procedure reducing purification steps.
- Avoids direct use of phosgene, improving safety and environmental profile.
- Suitable for electron-deficient arylamines like 3,5-dichloroaniline with some optimization.
- Reaction rate for 3-chloro substituted anilines is slower compared to other arylamines.
- Higher temperatures improve conversion but may increase impurities.
- Yield and selectivity depend strongly on solvent choice and reaction conditions.
Reference: This method and its optimization are described comprehensively in the Beilstein Journal of Organic Chemistry and related publications.
Thiophosgene Method for Isothiocyanate Formation
Overview:
Thiophosgene (CSCl₂) is a classical reagent used to convert aromatic amines directly into aryl isothiocyanates. This method is applicable for this compound synthesis.
- 3,5-Dichloroaniline is dissolved in an inert solvent such as dichloromethane (DCM).
- A base such as N-ethyl-N,N-diisopropylamine is added to scavenge HCl formed during the reaction.
- Thiophosgene is added dropwise at low temperature (0–20 °C) to the amine solution.
- The reaction mixture is stirred at room temperature for several hours (3–4 h).
- After completion, the mixture is washed, dried, and purified by column chromatography to isolate the isothiocyanate.
Typical Yields and Conditions:
Parameter | Condition | Result |
---|---|---|
Base | N-ethyl-N,N-diisopropylamine | 1.5 equiv relative to amine |
Solvent | Dichloromethane | 25 mL per 2 g amine |
Temperature | 0–20 °C during addition; room temp for reaction | Controlled to minimize side reactions |
Reaction time | 3–4 hours | Sufficient for complete conversion |
Yield | ~70% isolated yield | Purified by flash chromatography |
- ^1H NMR (DMSO-d6): δ 7.39 (triplet, J=7.8 Hz, 1H), 7.62 (doublet, J=7.8 Hz, 2H) consistent with this compound.
- Straightforward and well-established method.
- Good yield and purity with proper work-up.
- Suitable for small to medium scale synthesis.
- Use of toxic thiophosgene requires careful handling and safety measures.
- Generates HCl as byproduct requiring neutralization.
Reference: Detailed synthetic procedure and characterization are available from ChemicalBook and related chemical synthesis repositories.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|---|---|
Phosgene-based synthesis and purification | 3,5-Dichloroaniline | Phosgene | Multi-stage towers, reflux, micro-positive pressure | High purity, industrial scale | High purity, scalable, efficient | Use of toxic phosgene |
One-pot dithiocarbamate intermediate | 3,5-Dichloroaniline | CS₂, NaOH, cyanuric chloride | Aqueous/DMF solvent, 0–40 °C | Up to 70% | Phosgene-free, one-pot | Slower reaction, impurities at high temp |
Thiophosgene method | 3,5-Dichloroaniline | Thiophosgene, base (N-ethyl-N,N-diisopropylamine) | DCM solvent, 0–20 °C addition, RT reaction | ~70% | Straightforward, good yield | Toxic reagent, HCl byproduct |
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichlorophenyl isothiocyanate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce a variety of substituted phenyl isothiocyanates depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Derivatives
DCPI serves as a reactant in various synthetic pathways:
- It is used to synthesize 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione , which has potential pharmaceutical applications .
- DCPI can also be utilized to create phenylcarbamate derivatives of cellulose and amylose, which are important for developing chiral stationary phases (CSPs) in chromatography .
2. Heterocyclic Compounds
Research indicates that DCPI can be employed in the synthesis of heterocyclic compounds such as thiazolo[5,4-b]pyridine analogues. These compounds are noted for their promising properties in oncology, particularly their ability to inhibit phosphoinositide 3-kinase (PI3K), a target for cancer therapy .
Biological Applications
1. Anticancer Research
DCPI has shown potential in anticancer applications. Studies have demonstrated that isothiocyanates, including DCPI, can act as dual inhibitors of abnormal DNA methylation and histone deacetylase, making them candidates for cancer prevention and treatment . The compound has been tested against various cancer cell lines, including:
These studies suggest that DCPI may enhance the efficacy of traditional chemotherapeutics while reducing side effects.
2. Proteomics Research
In proteomics, DCPI is recognized for its ability to modify proteins through thiocarbamoylation. This modification can aid in the identification and characterization of protein interactions and functions . The compound's reactivity with nucleophiles makes it a valuable tool for studying protein dynamics and post-translational modifications.
Mechanism of Action
3,5-Dichlorophenyl isothiocyanate is similar to other isothiocyanates such as phenyl isothiocyanate and 2,5-dichlorophenyl isothiocyanate. its unique structure, with two chlorine atoms positioned ortho to the isothiocyanate group, provides distinct reactivity and properties compared to its counterparts. This makes it particularly useful in specific applications where the presence of chlorine atoms is advantageous.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers of Dichlorophenyl Isothiocyanate
The position of chlorine substituents on the phenyl ring significantly influences the physicochemical and reactive properties of dichlorophenyl isothiocyanate isomers. Below is a comparative analysis:
Key Observations :
- Lipophilicity : All isomers share the same logP (3.728), suggesting similar solubility profiles .
- Reactivity: The 3,5-dichloro derivative exhibits enhanced reactivity in nucleophilic additions due to electron-withdrawing Cl groups, which polarize the -N=C=S moiety. For example, it reacts with potassium cyanide to form tautomeric cyanothioformamide derivatives (thiol/thione forms) .
- Steric Effects : Isomers with ortho-substitutions (e.g., 2,6-) may face steric hindrance, reducing their efficacy in reactions requiring planar transition states.
Cycloaddition and Heterocycle Formation
This compound demonstrates superior reactivity in forming heterocycles compared to less substituted analogs:
- Thiazolo-pyridines: Reaction with 3-amino-2-chloropyridine yields N-(3,5-dichlorophenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride in 66% yield .
- Imidazolidinones: It undergoes cycloaddition with phenyl isocyanate to form imidazolidine derivatives, which hydrolyze to 4-thioxo-2,5-imidazolidinediones .
- Thioureas : Reaction with cyclohexylamine achieves 89% yield of 1-cyclohexyl-3-(3,5-dichlorophenyl)thiourea, highlighting its efficiency in nucleophilic additions .
Comparison with Phenyl Isothiocyanate : The electron-withdrawing Cl groups in this compound enhance electrophilicity, enabling faster reaction kinetics compared to unsubstituted phenyl isothiocyanate.
Biological Activity
3,5-Dichlorophenyl isothiocyanate (DCPI) is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial properties, anti-inflammatory effects, cytotoxicity, and potential therapeutic applications based on recent studies.
DCPI is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring, which enhances its reactivity and biological activity. The isothiocyanate functional group contributes to its ability to interact with various biological targets.
Antibacterial Activity
Research has shown that DCPI exhibits notable antibacterial properties. It has been reported to inhibit bacterial growth by binding to fatty acids or diones, which disrupts bacterial membrane integrity and function .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Mycobacterium tuberculosis | 25 µg/mL |
Anti-inflammatory Activity
DCPI has also been evaluated for its anti-inflammatory effects. A study demonstrated that it acts as a dual inhibitor of reactive oxygen species (ROS) and urease, with IC50 values indicating significant activity .
Table 2: Anti-inflammatory Activity of DCPI
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
DCPI | 18.5 ± 1.0 | ROS Inhibition |
Isoniazid | 20.3 ± 0.4 | Standard Comparison |
Compound 26 | 25.4 ± 1.3 | ROS Inhibition |
Cytotoxicity Studies
Cytotoxicity assessments on normal cell lines (e.g., 3T3 mouse fibroblast cells) revealed that DCPI has a moderate cytotoxic profile, with IC50 values indicating selective toxicity towards cancer cells while sparing normal cells .
Table 3: Cytotoxicity of DCPI on Cell Lines
Cell Line | IC50 (µM) |
---|---|
3T3 Mouse Fibroblast | >100 |
Cancer Cell Line A | 29.5 ± 1.9 |
Cancer Cell Line B | 28.5 ± 1.2 |
The mechanism by which DCPI exerts its biological effects involves the formation of thiourea derivatives that can interact with cellular targets such as enzymes and receptors involved in inflammation and cancer progression . The electrophilic nature of the isothiocyanate group allows it to modify nucleophilic sites in proteins, leading to altered function.
Case Studies
Several case studies have highlighted the potential therapeutic applications of DCPI:
- Cancer Therapy : In vitro studies have shown that DCPI can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.
- Infection Control : Its antibacterial properties make it a candidate for developing new treatments against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-dichlorophenyl isothiocyanate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves reacting 3,5-dichloroaniline with thiophosgene (CSCl₂) in an inert solvent like 1,4-dioxane or dichloromethane under controlled pH and temperature. For example, analogous isothiocyanate syntheses use equimolar reactants, stirred at room temperature overnight, followed by filtration to isolate the product . Optimization may include adjusting reaction time, solvent polarity, or using catalysts to minimize side reactions (e.g., hydrolysis of the isothiocyanate group). Purity can be enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the -N=C=S group via characteristic stretches at ~2050–2100 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and the thiocyanate carbon (δ ~130–135 ppm).
- GC-MS/HPLC : Monitor purity and quantify byproducts using reverse-phase chromatography with UV detection (λ = 254 nm).
- Elemental Analysis : Validate stoichiometry (C:H:N:S:Cl ratios) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .
Advanced Research Questions
Q. How do the electronic effects of the 3,5-dichlorophenyl substituent influence the reactivity of the isothiocyanate group in nucleophilic additions?
- Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the -N=C=S moiety, accelerating reactions with amines or thiols. Kinetic studies (e.g., using UV-Vis or stopped-flow techniques) can quantify rate constants for reactions with model nucleophiles (e.g., benzylamine). Compare with analogs (e.g., 2,4-dichloro derivatives) to isolate substituent effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., enzyme inhibition) may arise from impurities, solvent effects, or assay conditions. Validate results by:
- Reproducibility Tests : Repeat under standardized conditions (e.g., PBS buffer, 37°C).
- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify derivative structures.
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Compare frontier molecular orbitals (HOMO/LUMO) of reactants to predict regioselectivity in [2+2] or [4+1] cycloadditions. Validate predictions experimentally via LC-MS monitoring .
Q. What role does this compound play in synthesizing bioactive thiazole or thiourea derivatives?
- Methodological Answer : The compound serves as a key electrophile in synthesizing heterocycles. For example:
Properties
IUPAC Name |
1,3-dichloro-5-isothiocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMKZDHFGCHLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216114 | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6590-93-8 | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dichlorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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